molecular formula C28H33F2N5O5 B1674095 L-771688 CAS No. 200050-59-5

L-771688

Cat. No.: B1674095
CAS No.: 200050-59-5
M. Wt: 557.6 g/mol
InChI Key: FFXFCSQUTLDLAR-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-771688 (CAS: 200050-59-5) is a selective α1A-adrenoceptor antagonist with a Ki value of 0.43 ± 0.02 nM for the human α1A receptor, demonstrating >100-fold selectivity over α1B and α1D subtypes . It is derived from the dihydropyrimidinone (DHPM) structural class, synthesized via asymmetric Biginelli reactions using chiral catalysts like SPINOL-phosphoric acids .

Therapeutic Application: Developed for benign prostatic hyperplasia (BPH), this compound inhibits norepinephrine-induced smooth muscle contraction in the prostate and urethra, reducing urinary obstruction . Its (S)-enantiomer is significantly more potent than the (R)-form, a common trend in chiral DHPMs .

Scientific Research Applications

L-771,688: Applications in Scientific Research

L-771,688, also known as SNAP 6383, is a compound with notable applications as a highly selective α1A-adrenoceptor antagonist . Research indicates its efficacy in various in vitro and in vivo studies, particularly concerning its interactions with adrenoceptors .

General Information

L-771,688 hydrochloride demonstrates effectiveness against cloned human, rat, and dog α1A-adrenergic receptors . It exhibits high affinity (Ki ≤ 1 nM) and over 500-fold selectivity for α1A-adrenoceptors over α1B and α1D-adrenoceptors . The chemical name for L-771,688 is methyl(4S)-4-(3, 4-difluorophenyl)-6-[(methyloxy)methyl]-2-oxo-3-[¿3-[4-(2-pyridin yl)-1-piperidinyl]propyl¿amino)carbonyl]-1,2,3, 4-tetrahydro-5-pyrimidine carboxylate .

Scientific Research Applications

  • Receptor Binding Studies: L-771,688 shows high affinity for [3H]prazosin binding to cloned human, rat, and dog alpha1A-adrenoceptors and high selectivity over alpha1B and alpha1D-adrenoceptors . [3H]L-771,688 binding studies at the cloned human alpha1A-adrenoceptors and in rat tissues indicated that specific [3H]L-771,688 binding was saturable and of high affinity (Kd=43-90 pM) and represented binding to the pharmacologically relevant alpha1A-adrenoceptors .
  • Antagonist Activity: L-771,688 antagonizes norepinephrine-induced inositol-phosphate responses in cloned human alpha1A-adrenoceptors, as well as phenylephrine or A-61603 induced contraction in isolated rat, dog and human prostate, human and monkey bladder neck and rat caudal artery with apparent Kb values of 0.02-0.28 nM .
  • Treatment of Benign Prostatic Hyperplasia (BPH): (S)-L-771688, a compound derived from the dihydropyrimidinones/dihydropyrimidinethiones (DHPMs/DHPMTs) structure, has been studied as an α1a-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia (BPH) .

Data Table

PropertyDescription
Chemical NameMethyl(4S)-4-(3, 4-difluorophenyl)-6-[(methyloxy)methyl]-2-oxo-3-[¿3-[4-(2-pyridin yl)-1-piperidinyl]propyl¿amino)carbonyl]-1,2,3, 4-tetrahydro-5-pyrimidine carboxylate
AffinityHigh affinity (Ki ≤ 1 nM) for α1A-adrenoceptors
SelectivityOver 500-fold selectivity for α1A-adrenoceptors over α1B and α1D-adrenoceptors
Antagonist ActivityAntagonizes norepinephrine-induced inositol-phosphate responses in cloned human alpha1A-adrenoceptors
Therapeutic PotentialStudied as an α1a-adrenoceptor selective antagonist for the treatment of benign prostatic hyperplasia (BPH)
Kd Value43-90 pM for specific [3H]L-771,688 binding to pharmacologically relevant alpha1A-adrenoceptors

Case Studies

  • In Vitro Studies: L-771,688 displayed high affinity (Ki less than or = 1 nM) for [3H]prazosin binding to cloned human, rat and dog alpha1A-adrenoceptors and high selectivity (>500-fold) over alpha1B and alpha1D-adrenoceptors .
  • Tissue Studies: [3H]Prazosin / (+/-)-beta-[125I]-4-hydroxy-phenyl)-ethyl-aminomethylteralone ([125I]-HEAT) binding studies in human and animal tissues known to contain alpha1A and non-alpha1A-adrenoceptors further demonstrated the potency and alpha1A-subtype selectivity of L-771,688 .
  • Contraction Studies: L-771,688 antagonized norepinephrine-induced inositol-phosphate responses in cloned human alpha1A-adrenoceptors, as well as phenylephrine or A-61603 induced contraction in isolated rat, dog and human prostate, human and monkey bladder neck and rat caudal artery with apparent Kb values of 0.02-0.28 nM . In contrast, the contraction of rat aorta induced by norepinephrine was resistant to L-771,688 .

Synthesis of DHPMs/DHPMTs

L-771,688 is a compound derived from dihydropyrimidinones/dihydropyrimidinethiones (DHPMs/DHPMTs) . Magnetic bismuth ferrite nanoparticles (BFO MNPs) can be used as a catalyst in the synthesis of DHPMs as well as their thione analogues . This method involves low catalyst loading, good to excellent yields, environmentally friendly conditions, short reaction time, simple and straightforward work-up, and the reusability of the catalyst . The structure of the DHPMs/DHPMTs can be confirmed through 1H NMR, FTIR, and melting point analyses .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula: C₂₈H₃₃F₂N₅O₅
  • Molecular weight: 557.59 g/mol
  • Solubility: ≥100 mg/mL in DMSO .

Comparison with Structurally Similar DHPM Derivatives

DHPMs are a versatile class of compounds with diverse pharmacological activities. Below is a comparative analysis of L-771688 and key analogs:

Table 1: Structural and Functional Comparison of DHPM-Based Compounds

Compound Target/Mechanism Ki/EC₅₀ Therapeutic Use Enantiomer Activity Clinical Status
This compound α1A-Adrenoceptor antagonist 0.43 nM BPH (S)-form > (R)-form Phase II trials
SQ 32926 Calcium channel blocker N/A Hypertension (R)-form > (S)-form Preclinical
Monastrol Eg5 kinesin inhibitor 14 µM Anticancer (mitosis) (S)-form > (R)-form Preclinical
SNAP-7941 Melanin-concentrating hormone antagonist 1.3 nM Depression/anxiety N/A Preclinical

Key Findings:

Enantioselectivity :

  • The (S)-enantiomer of this compound is critical for α1A receptor binding, mirroring trends in Monastrol (antitumor) and SQ 32926 (antihypertensive), where stereochemistry dictates potency .
  • For SQ 32926, the (R)-isomer exhibits 400-fold higher calcium channel blocking activity than the (S)-form .

Structural Modifications and Activity: this compound incorporates a 3,4-difluorophenyl group and methoxymethyl side chain, enhancing α1A selectivity . SQ 32926 and nifedipine share a 1,4-dihydropyridine core but differ in substituents, leading to divergent targets (calcium channels vs. adrenoceptors) .

Therapeutic Scope: Unlike this compound (BPH-specific), Monastrol targets mitotic kinesins, demonstrating the structural plasticity of DHPMs in addressing unrelated diseases . Nitractin and idoxuridine (non-DHPMs but cited in evidence) highlight structural diversity; nitractin is antiviral, while idoxuridine is a thymidine analog for herpes .

Comparison with Non-DHPM Adrenoceptor Antagonists

Table 2: Functional Comparison with Other Adrenergic Modulators

Compound Target Selectivity Clinical Use
This compound α1A-Adrenoceptor α1A > α1B/α1D BPH
Pamatolol β-Adrenoceptor Non-selective Hypertension
Benzquinamide α2-Adrenoceptor α2A/B/C Antiemetic/oncology

Mechanistic Insights :

  • This compound’s α1A specificity contrasts with pamatolol’s β-adrenoceptor blockade, underscoring receptor subtype selectivity within adrenergic therapeutics .
  • Benzquinamide targets α2 receptors with moderate affinity (Ki = 545–1,365 nM), far weaker than this compound’s sub-nanomolar α1A binding .

Clinical and Commercial Status

  • SQ 32926 and Monastrol are preclinical, highlighting the translational hurdles of DHPM-based drugs despite promising in vitro data .

Biological Activity

L-771688, also known as SNAP 6383, is a compound that has garnered attention for its potent and selective activity as an α1A-adrenergic receptor antagonist. This article explores the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and applications in medical research.

Overview of this compound

This compound belongs to the dihydropyrimidinone class of compounds, which have been studied for various therapeutic effects. It is particularly noted for its selectivity towards the α1A adrenergic receptor, making it a candidate for treating conditions such as benign prostatic hyperplasia (BPH) and potentially other disorders involving adrenergic signaling.

Selectivity and Binding Affinity

This compound exhibits a high binding affinity for the α1A adrenergic receptor, with a Ki value less than 1 nM, indicating strong interaction with this target compared to other adrenergic receptors. This selectivity is crucial for minimizing side effects associated with non-selective adrenergic antagonists .

Receptor Type Binding Affinity (Ki)
α1A≤ 1 nM
α1B> 500-fold less potent
α1D> 500-fold less potent

The mechanism of action of this compound primarily involves competitive antagonism at the α1A adrenergic receptor. This antagonism leads to relaxation of smooth muscle in the prostate and bladder neck, alleviating symptoms associated with BPH .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits norepinephrine-induced contractions in isolated tissues. However, it showed resistance to contractions induced by norepinephrine in rat aorta, underscoring its selectivity .
  • Cytotoxic Evaluation : In studies involving various synthetic analogs, this compound was shown to possess anticancer properties with significant cytotoxic effects on cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of cell proliferation in breast cancer models .
  • Structure-Activity Relationship (SAR) : The biological activity of this compound has been linked to specific structural features. Modifications at certain positions on the dihydropyrimidinone scaffold can enhance or diminish its activity against various targets, including cancer cells and inflammatory pathways .

Applications in Medical Research

This compound's selectivity and potency make it a valuable tool in preclinical studies aimed at understanding adrenergic signaling pathways. Its potential applications include:

  • Treatment of BPH : By selectively blocking α1A receptors, this compound can reduce urinary symptoms in patients with BPH.
  • Cancer Research : Its cytotoxic properties position it as a candidate for further investigation in oncology, particularly against hormone-sensitive cancers .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for enantiomerically pure (S)-L-771688, and what experimental conditions are critical for yield optimization?

  • Methodological Answer : The synthesis involves a three-step process starting with compound 4 . First, treatment with H₂O₂ and NH₃ in ethyl acetate at 50°C for 20 minutes yields intermediate 265 . Subsequent bromobenzyl trichloromethane treatment (room temperature, 30 minutes) produces intermediate 266 . Final methanol/sodium methoxide reflux achieves cyclization to (S)-L-771688. Key factors include strict temperature control and reaction timing to avoid side products. Enantioselectivity can be enhanced using SPINOL-phosphoric acid catalysts (5 mol% loading), achieving up to 99% ee .

Q. What structural features of L-771688 contribute to its α1A-adrenoceptor selectivity?

  • Methodological Answer : The N3-acyl substitution in its dihydropyrimidinone (DHPM) scaffold is critical. This modification mimics the ester groups in Hantzsch 1,4-dihydropyridines (e.g., Nifedipine), enhancing receptor binding. Computational modeling of the α1A-adrenoceptor’s hydrophobic binding pocket suggests that the trifluoromethyl and benzyl groups in this compound improve affinity (Ki = 0.43 ± 0.02 nM) by reducing steric hindrance and optimizing π-π interactions .

Q. How is the enantiomeric purity of this compound validated in pharmacological studies?

  • Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiopurity. For asymmetric synthesis via the Biginelli reaction, SPINOL-phosphoric acid catalysts ensure >95% ee. Pharmacological assays comparing (S)- and (R)-enantiomers should be conducted to verify that bioactivity resides predominantly in the (S)-form, as seen in related DHPMs like (S)-Monastrol .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale reproducibility while maintaining >98% ee?

  • Methodological Answer : Scalability requires solvent optimization (e.g., replacing methanol with ethanol for safer reflux) and catalyst recovery systems. Continuous flow chemistry may improve reaction control. SPINOL-phosphoric acid catalysts should be immobilized on silica supports to enhance reusability. Process analytical technology (PAT) tools, such as in-situ FTIR, can monitor intermediate formation in real time .

Q. How to resolve contradictions in reported Ki values for this compound across different α1-adrenoceptor subtypes?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., radioligand vs. functional assays). Standardize protocols using cloned human α1A-, α1B-, and α1D-adrenoceptors in identical cell lines. Perform Schild regression analysis to calculate pA₂ values, which are less dependent on receptor density. Cross-validate with knockout models to confirm subtype specificity .

Q. What computational strategies predict this compound’s off-target interactions with related GPCRs?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to screen against β-adrenoceptors and α2-AR subtypes. Focus on conserved transmembrane domains (e.g., TM3 and TM6) where slight conformational changes alter ligand specificity. Validate predictions with radioligand displacement assays using [³H]-prazosin for α1-ARs and [³H]-yohimbine for α2-ARs .

Q. How to design a robust assay for assessing this compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Incubate this compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Use LC-MS/MS to quantify parent compound depletion over 60 minutes. Include control inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes. Calculate intrinsic clearance (CLint) using the substrate depletion method .

Methodological and Research Design Questions

Q. How to formulate a hypothesis-driven research question on this compound’s mechanism in prostate smooth muscle contraction?

  • Methodological Answer : Apply the PICO framework:

  • Population : Human prostate smooth muscle cells.
  • Intervention : this compound (0.1–100 nM) treatment.
  • Comparison : Baseline contraction (e.g., phenylephrine-induced).
  • Outcome : Reduction in intracellular Ca²⁺ (measured via Fura-2AM fluorescence).
    Hypothesis: “this compound inhibits α1A-adrenoceptor-mediated Ca²⁺ mobilization in prostate smooth muscle cells.” Refine using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Q. What statistical methods are appropriate for analyzing dose-response data from this compound binding assays?

  • Methodological Answer : Fit data to a sigmoidal dose-response curve (variable slope) using GraphPad Prism: Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}}}

    Report EC₅₀ ± SEM from ≥3 independent experiments. Use ANOVA with Tukey post-hoc tests for multi-group comparisons .

Q. How to ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Document all synthetic steps in Supplementary Information, including NMR spectra (¹H, ¹³C), HRMS data, and HPLC traces (for enantiopurity). Use IUPAC nomenclature and report yields as “isolated yields.” For novel analogs, provide elemental analysis (C, H, N ± 0.4%) and high-resolution crystallography data if available .

Properties

IUPAC Name

methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFCSQUTLDLAR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=C([C@@H](N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33F2N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200050-59-5
Record name L-771688
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200050595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-771688
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IW9MH6LGKH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.